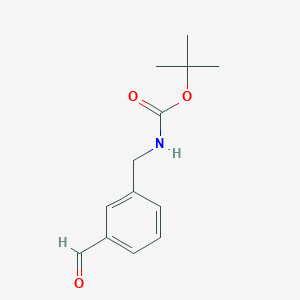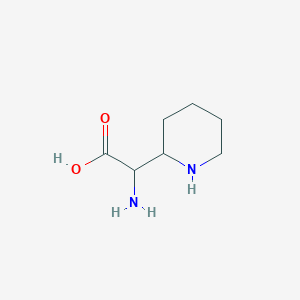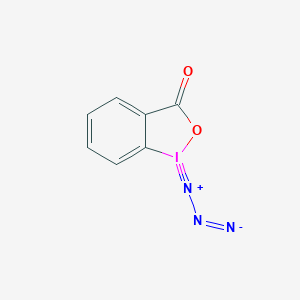
tert-Butyl 3-formylbenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 3-formylbenzylcarbamate involves chemical reactions starting from readily available materials. A practical and scalable method described for a related compound uses a one-pot, two-step telescoped sequence, highlighting the efficiency of these synthetic approaches in producing carbamate compounds (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to tert-butyl 3-formylbenzylcarbamate has been analyzed through techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal how tert-butyl carbamates form distinct crystal structures and how intermolecular interactions, such as hydrogen bonding, contribute to their stability (Dawa El Mestehdi et al., 2022).
Chemical Reactions and Properties
The tert-butyl group in carbamates like tert-butyl 3-formylbenzylcarbamate influences their chemical reactions and properties. For instance, these compounds can participate in various organic synthesis building blocks due to their protective nature and reactivity (Guinchard et al., 2005).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Synthesis of N-Heterocycles
- Application : While not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butanesulfinamide has been used in the synthesis of N-heterocycles .
- Method of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
- Results or Outcomes : These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
-
Biosynthesis of (3R,5S)-CDHH
- Application : Again, while not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is the key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .
- Method of Application : Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .
- Results or Outcomes : The outcomes of this biosynthesis would be beneficial in the production of the lipid-lowering drug rosuvastatin .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system2.
Zukünftige Richtungen
The future directions of “tert-Butyl 3-formylbenzylcarbamate” are not explicitly mentioned in the search results. However, it is commonly used in laboratory chemicals2, indicating its potential for continued use in research and development.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXNWZTJLYRQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383454 |
Source


|
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-formylbenzylcarbamate | |
CAS RN |
170853-04-0 |
Source


|
| Record name | tert-Butyl 3-formylbenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)






